molecular formula C26H29N3O2 B10865492 7-(4-tert-butylphenyl)-2-[(4-methoxybenzyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-tert-butylphenyl)-2-[(4-methoxybenzyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B10865492
M. Wt: 415.5 g/mol
InChI Key: LDZCJHWTRZWEJI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following chemical formula:

C11H16S\text{C}_{11}\text{H}_{16}\text{S}C11​H16​S

. It features a quinazolinone core substituted with a tert-butylphenyl group and a methoxybenzylamino group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: and :

    Major Products:

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

  • The compound likely exerts its effects by interacting with specific molecular targets.
  • Further studies are needed to elucidate its precise mechanism, including downstream signaling pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

7-(4-tert-butylphenyl)-2-[(4-methoxyphenyl)methylamino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)20-9-7-18(8-10-20)19-13-23-22(24(30)14-19)16-28-25(29-23)27-15-17-5-11-21(31-4)12-6-17/h5-12,16,19H,13-15H2,1-4H3,(H,27,28,29)

InChI Key

LDZCJHWTRZWEJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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